molecular formula C7H4BrClN2O2S B6211406 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride CAS No. 2092115-52-9

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride

Cat. No. B6211406
CAS RN: 2092115-52-9
M. Wt: 295.5
InChI Key:
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Description

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride (abbreviated as 6-Br-PPSC) is a novel brominated sulfonamide compound with potential applications in the field of synthetic organic chemistry. 6-Br-PPSC is a versatile reagent that can be used for a variety of reactions, such as the synthesis of various heterocyclic compounds, and the preparation of metal-organic frameworks. In addition, 6-Br-PPSC has been shown to be an effective catalyst in the synthesis of biologically active compounds, making it an attractive option for medicinal and drug discovery research.

Scientific Research Applications

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of metal-organic frameworks, and the synthesis of biologically active compounds. For example, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride has been used in the synthesis of quinoline-based compounds, which are important in medicinal and drug discovery research. In addition, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride has been used in the synthesis of metal-organic frameworks, which are useful for a variety of applications, such as gas storage and sensing.

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is based on the formation of a covalent bond between the sulfur atom of the sulfonamide group and the nitrogen atom of the pyridine ring. This covalent bond is formed through a nucleophilic substitution reaction, in which the sulfur atom of the sulfonamide group acts as a nucleophile and attacks the nitrogen atom of the pyridine ring. This reaction leads to the formation of the desired product, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride are still largely unknown, as it has not been extensively studied in this regard. However, it is known that 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride can act as a catalyst in the synthesis of biologically active compounds, such as quinoline-based compounds. In addition, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride has been shown to be an effective catalyst in the synthesis of metal-organic frameworks, which can be used for a variety of applications, such as gas storage and sensing.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride in lab experiments is its high regioselectivity. This means that the desired product is formed exclusively, which allows for more efficient and accurate synthesis of compounds. In addition, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is relatively inexpensive and easy to obtain, making it an attractive option for lab experiments. However, there are some limitations to using 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride in lab experiments. For example, the reaction requires aqueous conditions, and the yield of the desired product is typically around 80%.

Future Directions

The potential applications of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride are still being explored, and there are a number of possible future directions for research. These include the development of new methods for the synthesis of biologically active compounds, the exploration of new applications for metal-organic frameworks, and the study of the biochemical and physiological effects of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride. In addition, further research could be done on the regioselectivity of the reaction, as well as on the optimization of the reaction conditions.

Synthesis Methods

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride can be synthesized from the reaction of pyridine-3-sulfonyl chloride with 6-bromopyridine in aqueous solution. The reaction is typically carried out at room temperature, and the yield of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is typically around 80%. The reaction is also known to be highly regioselective, meaning that the desired product is formed exclusively.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride involves the conversion of 6-bromo-1H-pyrrolo[3,2-b]pyridine to its corresponding sulfonyl chloride derivative.", "Starting Materials": [ "6-bromo-1H-pyrrolo[3,2-b]pyridine", "Sulfonyl chloride", "Triethylamine", "Chloroform" ], "Reaction": [ "To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine in chloroform, add sulfonyl chloride and triethylamine.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with chloroform.", "Dry the product under vacuum to obtain 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride." ] }

CAS RN

2092115-52-9

Product Name

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride

Molecular Formula

C7H4BrClN2O2S

Molecular Weight

295.5

Purity

95

Origin of Product

United States

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